molecular formula C16H17O3P B1656506 2-Diphenylphosphorylbutanoic acid CAS No. 5307-50-6

2-Diphenylphosphorylbutanoic acid

Cat. No.: B1656506
CAS No.: 5307-50-6
M. Wt: 288.28 g/mol
InChI Key: FUVUTQFTUFYTAS-UHFFFAOYSA-N
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Description

2-Diphenylphosphorylbutanoic acid is a organophosphorus compound characterized by a butanoic acid backbone substituted with a diphenylphosphoryl group (-PO(Ph)₂) at the second carbon. This structure imparts unique electronic and steric properties, making it valuable in catalysis, ligand design, and medicinal chemistry. The phosphoryl group (P=O) enhances acidity compared to unmodified carboxylic acids, while the phenyl groups contribute to hydrophobicity and π-π interactions.

Properties

CAS No.

5307-50-6

Molecular Formula

C16H17O3P

Molecular Weight

288.28 g/mol

IUPAC Name

2-diphenylphosphorylbutanoic acid

InChI

InChI=1S/C16H17O3P/c1-2-15(16(17)18)20(19,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H,17,18)

InChI Key

FUVUTQFTUFYTAS-UHFFFAOYSA-N

SMILES

CCC(C(=O)O)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CCC(C(=O)O)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Diphenylphosphino)benzoic Acid (CAS: 17261-28-8)

  • Structure: A benzoic acid derivative with a diphenylphosphino (-P(Ph)₂) group at the ortho position (C2 of the benzene ring).
  • Molecular Formula : C₁₉H₁₅O₂P .
  • Key Differences: Phosphorus Oxidation State: The phosphino group (-P(Ph)₂) in this compound is in a lower oxidation state (+1) compared to the phosphoryl group (-PO(Ph)₂, +5) in 2-diphenylphosphorylbutanoic acid. This alters redox activity and ligand coordination properties. Acidity: The phosphoryl group in this compound is a stronger electron-withdrawing group, increasing the acidity of the carboxylic proton (predicted pKa ~2–3) compared to the phosphino analog (pKa ~4–5). Applications: While 2-(diphenylphosphino)benzoic acid is used in transition-metal catalysis due to its chelating ability , the phosphoryl variant may favor hydrogen-bonding interactions or act as a chiral auxiliary.

Benzilic Acid (2-Hydroxy-2,2-diphenylacetic Acid; CAS: 76-93-7)

  • Structure : A diphenyl-substituted hydroxyacetic acid with two phenyl groups and a hydroxyl group at the central carbon.
  • Molecular Formula : C₁₄H₁₂O₃ .
  • Key Differences: Functional Groups: Benzilic acid lacks a phosphorus moiety, relying on hydroxyl and carboxylic acid groups for reactivity. The absence of a phosphoryl group reduces its electron-withdrawing effects and acidity (pKa ~3–4 for benzilic acid). Solubility: The phosphoryl group in this compound enhances polarity, likely improving aqueous solubility compared to benzilic acid, which is more lipophilic. Stereoelectronic Effects: The phosphoryl group enables stronger hydrogen-bond acceptor capacity, useful in supramolecular chemistry or enzyme inhibition.

Comparative Data Table

Property This compound 2-(Diphenylphosphino)benzoic Acid Benzilic Acid
Molecular Formula C₁₆H₁₅O₃P (inferred) C₁₉H₁₅O₂P C₁₄H₁₂O₃
Molecular Weight ~298.26 g/mol 306.30 g/mol 228.24 g/mol
Functional Groups -PO(Ph)₂, -COOH -P(Ph)₂, -COOH -C(OH)(Ph)₂, -COOH
Acidity (pKa) ~2–3 (estimated) ~4–5 ~3–4
Applications Catalysis, chiral ligands Transition-metal ligands Organic synthesis

Research Findings and Trends

  • Electronic Effects: Phosphoryl groups enhance electrophilicity at the carboxylic acid, facilitating nucleophilic reactions (e.g., esterification) compared to phosphino or hydroxyl analogs .
  • Catalytic Utility: Phosphoryl-containing acids show promise in asymmetric catalysis due to their ability to stabilize transition states via P=O···H interactions, a feature less pronounced in benzilic acid .
  • Crystallographic Behavior : While SHELX software is widely used for small-molecule crystallography, the bulky diphenyl groups in these compounds may complicate refinement, necessitating high-resolution data for accurate structural determination.

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